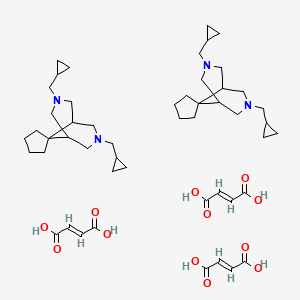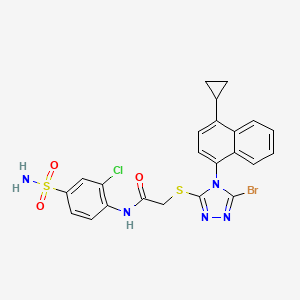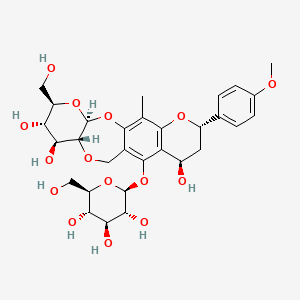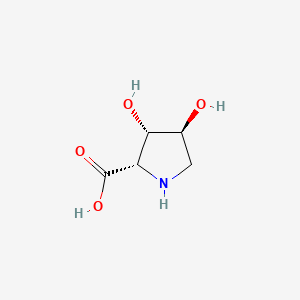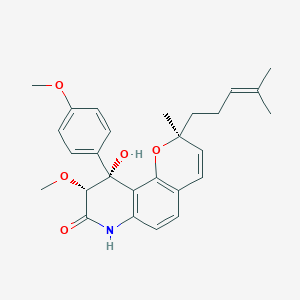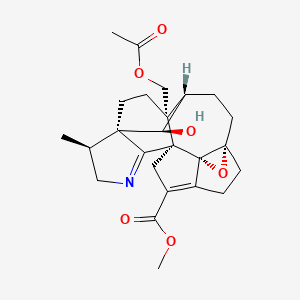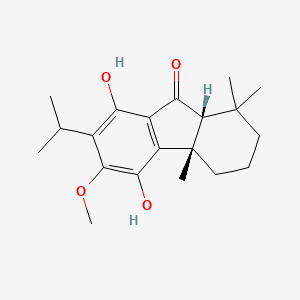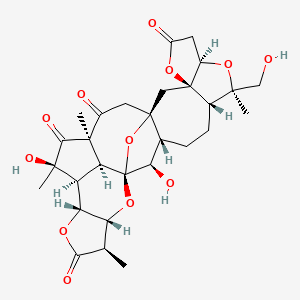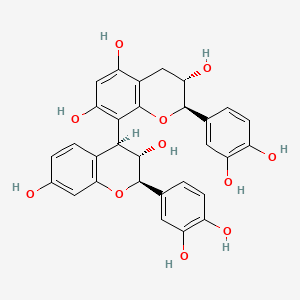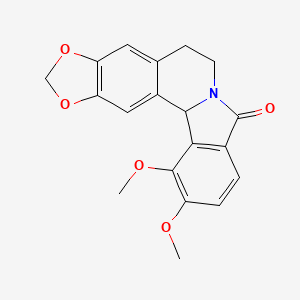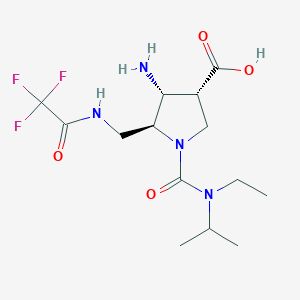
3-Pyrrolidinecarboxylic acid, 4-amino-1-((ethyl(1-methylethyl)amino)carbonyl)-5-(((trifluoroacetyl)amino)methyl)-, (3R,4R,5S)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
A-192558 is a small molecule drug with the molecular formula C14H23F3N4O4 . It is known for its role as a neuraminidase inhibitor, which makes it a potential candidate for treating influenza and other respiratory diseases .
Preparation Methods
The synthesis of A-192558 involves several steps. The key intermediate is a pyrrolidine derivative, which undergoes a series of reactions to form the final product. The synthetic route typically includes:
Formation of the pyrrolidine ring: This involves the reaction of appropriate starting materials under controlled conditions to form the pyrrolidine ring.
Introduction of functional groups: The pyrrolidine ring is then functionalized with various groups, including trifluoroacetamido, amino, and carboxylic acid groups.
Final assembly: The functionalized pyrrolidine is then reacted with other reagents to form the final compound, A-192558.
Chemical Reactions Analysis
A-192558 undergoes several types of chemical reactions:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups on the molecule.
Substitution: A-192558 can undergo substitution reactions where one functional group is replaced by another.
Hydrolysis: The compound can be hydrolyzed to break down into its constituent parts.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various acids and bases for hydrolysis and substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
A-192558 has several scientific research applications:
Chemistry: It is used as a model compound in the study of neuraminidase inhibitors and their mechanisms.
Biology: The compound is studied for its effects on biological systems, particularly in the context of viral infections.
Medicine: A-192558 is being investigated as a potential treatment for influenza and other respiratory diseases due to its neuraminidase inhibitory activity.
Mechanism of Action
A-192558 exerts its effects by inhibiting the activity of neuraminidase, an enzyme that is crucial for the replication and spread of influenza viruses. By blocking neuraminidase, A-192558 prevents the release of new viral particles from infected cells, thereby limiting the spread of the virus within the host .
Comparison with Similar Compounds
A-192558 is similar to other neuraminidase inhibitors such as oseltamivir and zanamivir. it has unique structural features that may confer advantages in terms of potency and selectivity. For example, the presence of trifluoroacetamido and pyrrolidine groups in A-192558 distinguishes it from other neuraminidase inhibitors .
Similar compounds include:
Oseltamivir: Another neuraminidase inhibitor used to treat influenza.
Zanamivir: A neuraminidase inhibitor with a different structural framework.
Peramivir: A neuraminidase inhibitor used for intravenous administration.
A-192558’s unique structure and potential for high potency make it a promising candidate for further research and development in the field of antiviral drugs.
Properties
CAS No. |
341969-96-8 |
|---|---|
Molecular Formula |
C14H23F3N4O4 |
Molecular Weight |
368.35 g/mol |
IUPAC Name |
(3R,4R,5S)-4-amino-1-[ethyl(propan-2-yl)carbamoyl]-5-[[(2,2,2-trifluoroacetyl)amino]methyl]pyrrolidine-3-carboxylic acid |
InChI |
InChI=1S/C14H23F3N4O4/c1-4-20(7(2)3)13(25)21-6-8(11(22)23)10(18)9(21)5-19-12(24)14(15,16)17/h7-10H,4-6,18H2,1-3H3,(H,19,24)(H,22,23)/t8-,9+,10-/m1/s1 |
InChI Key |
KRSIVMHLZOHCGR-KXUCPTDWSA-N |
SMILES |
CCN(C(C)C)C(=O)N1CC(C(C1CNC(=O)C(F)(F)F)N)C(=O)O |
Isomeric SMILES |
CCN(C(C)C)C(=O)N1C[C@H]([C@H]([C@@H]1CNC(=O)C(F)(F)F)N)C(=O)O |
Canonical SMILES |
CCN(C(C)C)C(=O)N1CC(C(C1CNC(=O)C(F)(F)F)N)C(=O)O |
Synonyms |
A 192558 A-192558 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


